N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 4470-37-5
VCID: VC18852561
InChI: InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18)
SMILES:
Molecular Formula: C14H15N3OS
Molecular Weight: 273.36 g/mol

N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

CAS No.: 4470-37-5

Cat. No.: VC18852561

Molecular Formula: C14H15N3OS

Molecular Weight: 273.36 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide - 4470-37-5

Specification

CAS No. 4470-37-5
Molecular Formula C14H15N3OS
Molecular Weight 273.36 g/mol
IUPAC Name N-(5-but-2-en-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Standard InChI InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18)
Standard InChI Key FFQUFDZWCLMJTJ-UHFFFAOYSA-N
Canonical SMILES CC=C(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide consists of a 1,3,4-thiadiazole ring substituted at the 2-position with a phenylacetamide group and at the 5-position with a but-2-en-2-yl moiety. The thiadiazole ring contributes to the compound’s aromaticity and electron-deficient nature, while the but-2-en-2-yl group introduces steric bulk and potential reactivity due to its unsaturated bond . The phenylacetamide side chain may enhance lipid solubility and influence binding interactions with biological targets .

Table 1: Key Structural Features and Their Implications

Structural FeatureImplications
1,3,4-Thiadiazole coreAromaticity, electron deficiency, and hydrogen-bonding capability .
But-2-en-2-yl substituentSteric hindrance, potential for Michael addition or Diels-Alder reactions.
Phenylacetamide groupEnhanced lipophilicity and possible interaction with enzyme active sites.

Synthesis and Reaction Pathways

While no explicit synthesis protocol for this compound is documented, analogous 1,3,4-thiadiazole derivatives are typically synthesized via amidation reactions. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were prepared using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile . Adapting this method, the but-2-en-2-yl group could be introduced via nucleophilic substitution or coupling reactions at the 5-position of the thiadiazole ring prior to amidation.

Hypothetical Synthesis Pathway:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives to form 5-amino-1,3,4-thiadiazole-2-thiol.

  • Substituent Introduction: Reaction of the thiol group with but-2-en-2-yl bromide under basic conditions to yield 5-(but-2-en-2-yl)-1,3,4-thiadiazol-2-amine.

  • Amidation: Coupling with phenylacetic acid using EDC/HOBt to form the final acetamide derivative .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1H NMR spectrum of this compound would likely exhibit signals corresponding to:

  • Phenyl protons: Aromatic resonances at δ 7.2–7.4 ppm (multiplet).

  • But-2-en-2-yl group: Vinyl protons as doublets of doublets (δ 5.5–6.0 ppm) and methyl groups as singlets (δ 1.6–1.8 ppm).

  • Acetamide methylene: A singlet at δ 3.7–3.9 ppm for the CH2CO\text{CH}_2\text{CO} group .

Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • N-H\text{N-H} stretch: ~3150 cm1^{-1} (amide).

  • C=O\text{C=O} stretch: ~1700 cm1^{-1} (acetamide).

  • C=C\text{C=C} stretch: ~1650 cm1^{-1} (but-2-en-2-yl) .

CompoundSubstituentIC50_{50} (µM)Cell Line
3b 3-Fluorophenyl12.6 ± 0.302PC3
3d 2-Chlorophenyl4.5 ± 0.035SKNMC
Hypothetical CompoundBut-2-en-2-ylPredictedIn silico

Computational and In Silico Predictions

Physicochemical Properties

Using PubChem data for analogous compounds , the following properties are predicted:

  • Molecular Weight: ~317.4 g/mol.

  • LogP: ~2.1 (moderate lipophilicity).

  • Topological Polar Surface Area (TPSA): ~80 Å2^2, suggesting moderate membrane permeability .

Drug-Likeness

The compound likely adheres to Lipinski’s Rule of Five:

  • Molecular weight <500 g/mol.

  • Hydrogen bond donors ≤5.

  • Hydrogen bond acceptors ≤10 .

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